TLR2/TLR6 Heterodimer Selectivity: Pam2CSK4 Displays ~275-Fold Preference Over TLR2/TLR1 vs. Pam3CSK4's TLR2/1 Specificity
Pam2Cys (as its Pam2CSK4 derivative) activates the TLR2/TLR6 heterodimer with an EC50 of 0.015 ng/mL in human TLR2 reporter assays, whereas activation of TLR2/TLR1 requires a ~275-fold higher concentration (EC50 = 4.12 ng/mL), establishing its functional selectivity for the TLR2/TLR6 pathway [1][2]. In contrast, the triacylated comparator Pam3CSK4 is a TLR2/TLR1 agonist with an EC50 of 0.47 ng/mL for human TLR1/2, with no comparable activity at TLR2/TLR6 . The EC50 of Pam2CSK4 for TLR2/6 is identical between equine and human receptors, indicating conserved ligand recognition across species [2].
| Evidence Dimension | EC50 for TLR heterodimer activation (NF-κB reporter assay in HEK293 cells expressing human TLRs) |
|---|---|
| Target Compound Data | Pam2CSK4: EC50 (TLR2/TLR6) = 0.015 ng/mL; EC50 (TLR2/TLR1) = 4.12 ng/mL |
| Comparator Or Baseline | Pam3CSK4: EC50 (TLR2/TLR1) = 0.47 ng/mL |
| Quantified Difference | ~275-fold selectivity for TLR2/TLR6 over TLR2/TLR1 for Pam2CSK4; Pam3CSK4 is a TLR2/TLR1-selective agonist with no reported TLR2/TLR6 activity |
| Conditions | Human TLR2 reporter assay (HEK293 cells transfected with TLR2 plus TLR1 or TLR6); NF-κB-SEAP readout [1][2] |
Why This Matters
Procurement decisions must account for heterodimer specificity: if a vaccine design requires TLR2/TLR6-biased signaling (e.g., for Th2-polarized or mucosal responses), Pam3Cys cannot substitute for Pam2Cys, and vice versa.
- [1] GlpBio. Pam2CSK4 (trifluoroacetate salt) Product Datasheet. Catalog No. GC49061. Citing Irvine KL, Hopkins LJ, Gangloff M, Bryant CE. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Vet Res. 2013;44:50. View Source
- [2] Irvine KL, Hopkins LJ, Gangloff M, Bryant CE. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Vet Res. 2013;44:50. doi:10.1186/1297-9716-44-50 View Source
